molecular formula C7H4BrF4NO B2833005 3-Pyridyloxytetrafluorobromoethane CAS No. 2368871-70-7

3-Pyridyloxytetrafluorobromoethane

Cat. No.: B2833005
CAS No.: 2368871-70-7
M. Wt: 274.013
InChI Key: MWFTYQNQBJQMNT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridyloxytetrafluorobromoethane typically involves the reaction of 3-pyridyl alcohol with tetrafluoroethylene and bromine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Pyridyloxytetrafluorobromoethane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Pyridyloxytetrafluorobromoethane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridyloxytetrafluorobromoethane involves its interaction with specific molecular targets, leading to the modification of their chemical structure and function. The compound’s fluoroalkyl group can form strong bonds with various biomolecules, altering their activity and stability. This interaction can affect signaling pathways and enzymatic processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)pyridine
  • 2,3,4,5-Tetrafluorobromobenzene
  • 3-Pyridyloxytrifluoromethane

Comparison: 3-Pyridyloxytetrafluorobromoethane is unique due to its combination of a pyridine ring and a tetrafluorobromoethane moiety. This structure imparts distinct chemical properties, such as high reactivity and stability, which are not observed in similar compounds. For example, 3-(Trifluoromethyl)pyridine lacks the bromine atom, resulting in different reactivity patterns. Similarly, 2,3,4,5-Tetrafluorobromobenzene does not possess the pyridine ring, limiting its applications in biological research .

Properties

IUPAC Name

3-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4NO/c8-6(9,10)7(11,12)14-5-2-1-3-13-4-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFTYQNQBJQMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC(C(F)(F)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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